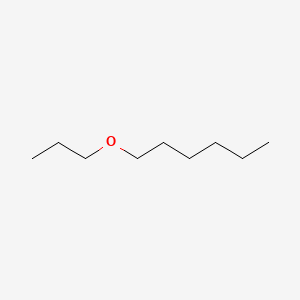

1-Propoxyhexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

53685-78-2 |

|---|---|

Molecular Formula |

C9H20O |

Molecular Weight |

144.25 g/mol |

IUPAC Name |

1-propoxyhexane |

InChI |

InChI=1S/C9H20O/c1-3-5-6-7-9-10-8-4-2/h3-9H2,1-2H3 |

InChI Key |

JLQBXJSLMWXEFL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOCCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 1-Propoxyhexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Propoxyhexane, also known as hexyl propyl ether, is an organic compound belonging to the ether class.[1] It is characterized by an oxygen atom connected to a propyl group and a hexyl group.[1] This colorless liquid is noted for its solvent properties and chemical stability, making it a compound of interest in various industrial and research applications.[1] This guide provides a comprehensive overview of its chemical and physical properties, supported by detailed experimental protocols for their determination.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below. These values are essential for its handling, application in synthesis, and for safety considerations.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₂₀O | [1][2][3][4] |

| Molecular Weight | 144.25 g/mol | [1][2][5] |

| Appearance | Colorless liquid | [1] |

| CAS Number | 53685-78-2 | [1][3] |

| Density | 0.786 g/cm³ | [3][6] |

| Boiling Point | 165.4 °C at 760 mmHg | [3] |

| Melting Point | -68.3 °C (estimate) | [2] |

| Flash Point | 44.6 °C | [3] |

| Refractive Index | 1.41 | [3] |

| Vapor Pressure | 2.47 mmHg at 25 °C | [3][7] |

Table 2: Solubility and Partitioning Properties of this compound

| Property | Value | Notes |

| Solubility in Water | Ethers with increasing alkyl chain length, like this compound, have rapidly decreasing solubility in water.[8] While smaller ethers are moderately soluble due to hydrogen bonding with water, the large hydrophobic alkyl groups of this compound make it sparingly soluble.[8][9] | Ethers can act as hydrogen bond acceptors with water molecules.[8][10] |

| Solubility in Organic Solvents | Appreciably soluble in common organic solvents such as alcohols, benzene, and acetone.[9][11] | Ethers are generally miscible with many organic solvents.[11] |

| LogP (Octanol/Water Partition Coefficient) | 2.99330 | This value indicates a preference for the octanol (B41247) phase, consistent with its low water solubility. |

Experimental Protocols

Accurate determination of the physical properties of this compound is crucial for its application. The following are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point is a critical physical constant for the identification and purity assessment of a liquid.[12]

Methodology: Distillation Method

This method is suitable for determining the boiling point of a sufficient quantity of the liquid.[13]

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

-

Procedure:

-

Assemble the distillation apparatus.

-

Place a sample of this compound in the distillation flask along with boiling chips to ensure smooth boiling.

-

Position the thermometer so that the top of the bulb is level with the side arm of the distillation flask.

-

Begin heating the flask gently.

-

Record the temperature at which the liquid is actively boiling and the vapor is condensing and dripping into the receiving flask at a steady rate. This stable temperature is the boiling point.[13]

-

Record the atmospheric pressure, as boiling point is pressure-dependent.[12]

-

Methodology: Micro Boiling Point Determination (Thiele Tube Method)

This method is ideal when only a small amount of the substance is available.[14]

-

Apparatus: Thiele tube, thermometer, small test tube (Durham tube), capillary tube (sealed at one end), rubber band, heating oil (mineral oil), and a heat source.[14]

-

Procedure:

-

Fill the small test tube to about half-full with this compound.[14]

-

Place the capillary tube into the test tube with the open end down.

-

Attach the test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.[14]

-

Insert the assembly into the Thiele tube containing heating oil, making sure the sample is immersed.[14]

-

Heat the side arm of the Thiele tube gently.[14]

-

Observe a stream of bubbles emerging from the capillary tube as the liquid heats up and approaches its boiling point.[14]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[14]

-

Determination of Density

Density is a fundamental physical property defined as mass per unit volume.[15]

Methodology: Using a Graduated Cylinder and Balance

This is a straightforward method for determining the density of a liquid.[16][17]

-

Apparatus: Graduated cylinder, electronic balance.

-

Procedure:

-

Weigh a clean, dry graduated cylinder and record its mass (m₁).

-

Add a known volume of this compound to the graduated cylinder (e.g., 10 mL). Read the volume from the bottom of the meniscus. Record the volume (V).

-

Weigh the graduated cylinder with the liquid and record the new mass (m₂).

-

Calculate the mass of the liquid (m) by subtracting the mass of the empty cylinder: m = m₂ - m₁.

-

Calculate the density (ρ) using the formula: ρ = m / V.[16]

-

For improved accuracy, repeat the measurement several times and calculate the average.[16]

-

Determination of Solubility

Methodology: Qualitative Solubility in Water

This simple test determines the miscibility of this compound with water.

-

Apparatus: Test tube, droppers.

-

Procedure:

-

Add approximately 1 mL of deionized water to a clean test tube.

-

Add this compound drop by drop, shaking the test tube after each addition.

-

Observe whether the this compound dissolves to form a homogeneous solution or if it forms a separate layer.

-

Given the nature of ethers with long alkyl chains, it is expected that this compound will be immiscible with water, forming a distinct layer.[8][9] Ethers are generally less dense than water and will likely form the upper layer.[18]

-

Safety and Handling

This compound is a flammable liquid and vapor.[19] It can also cause serious eye irritation.[19]

-

Precautions:

-

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[19][20]

-

In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water.[19]

-

If inhaled: Move person to fresh air.[20]

-

If swallowed: Immediately make the victim drink water (two glasses at most). Consult a physician.[19]

-

It is also important to be aware that ethers can form explosive peroxides upon exposure to air and light, especially after prolonged storage.[9] Therefore, they should be stored in tightly sealed containers in a cool, dark place.[9][20]

Logical Relationships and Workflows

While this compound is a relatively simple ether not typically involved in complex biological signaling pathways, its utility in a research or drug development setting can be visualized through logical workflows.

Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the physical and chemical characterization of a liquid compound like this compound.

Caption: Workflow for the characterization of this compound.

References

- 1. This compound | 53685-78-2 | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 53685-78-2 [chemnet.com]

- 4. Hexane, 1-propoxy- [webbook.nist.gov]

- 5. This compound | C9H20O | CID 111844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:53685-78-2 | Chemsrc [chemsrc.com]

- 7. 1-ethoxyhexane - this compound (1:1) | 68937-66-6 [chemnet.com]

- 8. CK12-Foundation [flexbooks.ck12.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Physical properties of ethers [quimicaorganica.org]

- 11. Ethers | Research Starters | EBSCO Research [ebsco.com]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. vernier.com [vernier.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 16. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. solubilityofthings.com [solubilityofthings.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. fishersci.com [fishersci.com]

Synthesis of 1-Propoxyhexane via Williamson Ether Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1-propoxyhexane through the Williamson ether synthesis. It covers the underlying reaction mechanism, detailed experimental protocols, and relevant quantitative data to support researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Introduction

The Williamson ether synthesis is a fundamental and versatile method for the preparation of symmetrical and unsymmetrical ethers. Developed in the 1850s, it remains a cornerstone of organic synthesis due to its reliability and broad applicability. The reaction proceeds via a bimolecular nucleophilic substitution (S\textsubscript{N}2) mechanism, where an alkoxide ion acts as a nucleophile and displaces a halide or other suitable leaving group from an alkyl halide.[1][2]

This guide focuses on the synthesis of this compound, an ether with applications as a solvent and as an intermediate in the synthesis of more complex organic molecules.[3] Two primary synthetic routes are considered:

-

Route A: The reaction of sodium propoxide with 1-bromohexane (B126081).

-

Route B: The reaction of sodium hexoxide with 1-bromopropane.

Both pathways are viable as they involve the reaction of a primary alkyl halide with an alkoxide, which favors the desired S\textsubscript{N}2 pathway over the competing E2 elimination reaction.[2][4] This guide will primarily detail the protocol for Route A.

Quantitative Data

The physical and chemical properties of the reactants and the final product are crucial for experimental design, purification, and characterization.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index |

| 1-Propanol (B7761284) | C₃H₈O | 60.10 | 97 | -127 | 0.804 (at 25°C) | 1.384 |

| 1-Bromohexane | C₆H₁₃Br | 165.07 | 154-158 | -85 | 1.176 (at 25°C) | 1.448 |

| This compound | C₉H₂₀O | 144.25 | 162.9 (estimate) | -68.3 (estimate) | 0.7892 (estimate) | 1.4006 (estimate) |

Experimental Protocol: Synthesis of this compound (Route A)

This protocol details the synthesis of this compound from 1-propanol and 1-bromohexane.

Materials and Reagents

-

1-Propanol (anhydrous)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

1-Bromohexane

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure

Step 1: Formation of Sodium Propoxide

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-propanol (1.0 eq).

-

Dissolve the 1-propanol in anhydrous THF (approximately 5-10 mL per gram of alcohol).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully and portion-wise, add sodium hydride (1.1 eq) to the stirred solution. Caution: Hydrogen gas is evolved. This step must be performed in a well-ventilated fume hood.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 1-2 hours, or until the evolution of hydrogen gas ceases. This indicates the formation of sodium propoxide.

Step 2: Williamson Ether Synthesis

-

Cool the freshly prepared sodium propoxide solution back to 0 °C in an ice bath.

-

Add 1-bromohexane (1.0 eq) dropwise via the dropping funnel over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (around 50-70°C).

-

Maintain the reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1][2]

Step 3: Work-up and Purification

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride to neutralize any unreacted sodium hydride.

-

Transfer the mixture to a separatory funnel.

-

Add diethyl ether to extract the product. Wash the organic layer sequentially with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and obtain the crude this compound.

-

Purify the crude product by fractional distillation to yield pure this compound.[5]

Visualizations

Reaction Mechanism

The Williamson ether synthesis proceeds via a classic S\textsubscript{N}2 mechanism. The first step is the deprotonation of the alcohol to form a more nucleophilic alkoxide. This alkoxide then attacks the primary alkyl halide in a single, concerted step, leading to the formation of the ether and a salt byproduct.

Experimental Workflow

The following diagram outlines the key stages of the synthesis and purification process.

References

Spectroscopic Profile of 1-Propoxyhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-propoxyhexane (C₉H₂₀O), a common ether used in various chemical applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.38 | Triplet | 2H | -O-CH₂ -CH₂-CH₂-CH₂-CH₂-CH₃ |

| ~3.31 | Triplet | 2H | -O-CH₂ -CH₂-CH₃ |

| ~1.57 | Quintet | 2H | -O-CH₂-CH₂ -CH₃ |

| ~1.52 | Quintet | 2H | -O-CH₂-CH₂ -CH₂-CH₂-CH₂-CH₃ |

| ~1.32 | Sextet | 2H | -O-CH₂-CH₂-CH₂ -CH₂-CH₂-CH₃ |

| ~1.29 | Sextet | 2H | -O-CH₂-CH₂-CH₂-CH₂ -CH₂-CH₃ |

| ~0.91 | Triplet | 3H | -O-CH₂-CH₂-CH₃ |

| ~0.89 | Triplet | 3H | -O-CH₂-CH₂-CH₂-CH₂-CH₂-CH₃ |

Note: Predicted data is based on computational models and may vary slightly from experimental values.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~72.9 | -O-CH₂ -CH₂-CH₂-CH₂-CH₂-CH₃ |

| ~71.0 | -O-CH₂ -CH₂-CH₃ |

| ~31.8 | -O-CH₂-CH₂ -CH₂-CH₂-CH₂-CH₃ |

| ~29.8 | -O-CH₂-CH₂-CH₂ -CH₂-CH₂-CH₃ |

| ~25.9 | -O-CH₂-CH₂-CH₂-CH₂ -CH₂-CH₃ |

| ~23.1 | -O-CH₂-CH₂ -CH₃ |

| ~22.6 | -O-CH₂-CH₂-CH₂-CH₂-CH₂ -CH₃ |

| ~14.1 | -O-CH₂-CH₂-CH₂-CH₂-CH₂-CH₃ |

| ~10.6 | -O-CH₂-CH₂-CH₃ |

Note: Predicted data is based on computational models and may vary slightly from experimental values.

Table 3: Infrared (IR) Spectroscopy Peak Assignments

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 - 2850 | Strong | C-H stretch (alkane) |

| 1465 | Medium | -CH₂- bend (alkane) |

| 1375 | Medium | -CH₃ bend (alkane) |

| ~1100 | Strong | C-O-C stretch (ether) |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Possible Fragment |

| 43 | High | [CH₃CH₂CH₂]⁺ |

| 41 | High | [CH₂=CH-CH₂]⁺ |

| 85 | Medium | [CH₃(CH₂)₄CH₂]⁺ |

| 144 | Low | [M]⁺ (Molecular Ion) |

Note: Fragmentation data obtained from the NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to an NMR tube. Both ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For ¹H NMR, standard pulse sequences are used to obtain the spectrum, with attention to resolution to accurately determine coupling constants. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

For a liquid sample like this compound, the spectrum is typically recorded "neat," meaning without a solvent. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The plates are then mounted in the sample holder of an FTIR spectrometer. A background spectrum of the clean, empty salt plates is recorded first and automatically subtracted from the sample spectrum to ensure that atmospheric and instrumental absorptions are removed.

Mass Spectrometry (MS)

The mass spectrum of this compound is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of the sample in a volatile solvent is injected into the GC, where it is vaporized and separated from any impurities. The separated this compound then enters the mass spectrometer, where it is ionized, commonly by electron impact (EI). The resulting molecular ion and its fragments are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to 1-Propoxyhexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-propoxyhexane, a member of the ether family of organic compounds. The document details its chemical identity, including its IUPAC name and various synonyms, and presents a summary of its key physicochemical properties in a tabular format for straightforward comparison. A detailed experimental protocol for the synthesis of this compound via the Williamson ether synthesis is provided, catering to the needs of laboratory research and development. Furthermore, a logical workflow for this synthesis is visually represented using a Graphviz diagram. While specific biological signaling pathways involving this compound are not extensively documented in current literature, this guide touches upon the general biological activities observed in related alkyl ether compounds, providing a foundation for future research in drug development and other scientific applications.

Chemical Identification and Synonyms

The compound with the chemical formula C₉H₂₀O is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] In scientific and commercial literature, it is also known by several synonyms.

Synonyms:

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are crucial for its application in research and industry, particularly in its use as a solvent.

| Property | Value |

| CAS Number | 53685-78-2[1][2] |

| Molecular Formula | C₉H₂₀O[1][2] |

| Molecular Weight | 144.25 g/mol [2] |

| Density | 0.786 g/cm³[2] |

| Boiling Point | 165.4 °C at 760 mmHg[2] |

| Melting Point | -68.3 °C (estimate)[4][5] |

| Refractive Index | 1.41[2] |

| Flash Point | 44.6 °C[2] |

| Vapor Pressure | 2.47 mmHg at 25 °C[2] |

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and versatile method for the preparation of ethers.[6] This reaction proceeds through an Sₙ2 mechanism, involving a nucleophilic attack of an alkoxide ion on a primary alkyl halide. For the synthesis of this compound, the two possible combinations of reactants are sodium hexoxide with a propyl halide or sodium propoxide with a hexyl halide. The following protocol details the synthesis from sodium propoxide and 1-bromohexane (B126081).

Experimental Protocol

Materials and Reagents:

-

1-Propanol (B7761284) (anhydrous)

-

Sodium metal (Na)

-

1-Bromohexane

-

Diethyl ether (anhydrous)

-

Deionized water

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard organic synthesis glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, separatory funnel)

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of Sodium Propoxide: Under an inert atmosphere, add 75 mL of anhydrous 1-propanol to a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel. Carefully add small, freshly cut pieces of sodium metal (1.1 equivalents) to the stirring 1-propanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved, indicating the formation of sodium propoxide.

-

Williamson Ether Synthesis: Heat the sodium propoxide solution to a gentle reflux (approximately 60-70 °C). Add 1-bromohexane (1.0 equivalent) dropwise from the dropping funnel over a period of 30 minutes. Maintain the reflux with stirring for an additional 2-3 hours to ensure the reaction proceeds to completion. The formation of a white precipitate (sodium bromide) will be observed.

-

Workup and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully add 100 mL of deionized water to quench the reaction and dissolve the sodium bromide salt.

-

Transfer the mixture to a separatory funnel.

-

Add 50 mL of diethyl ether and shake vigorously, allowing the layers to separate.

-

Collect the organic layer and extract the aqueous layer twice more with 25 mL portions of diethyl ether.

-

Combine all organic extracts and wash with 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the diethyl ether and any excess 1-propanol using a rotary evaporator.

-

The crude this compound can be purified by fractional distillation to yield a colorless liquid.

-

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Biological Activity and Applications

While specific, in-depth studies on the biological activity of this compound are limited, research on related alkyl ethers suggests potential for antimicrobial and cytotoxic properties. Some studies have shown that certain cyclic imido alkyl ethers exhibit potent activity against various tumor cell lines, with a mechanism of action that may involve the inhibition of DNA synthesis. Furthermore, the cytotoxic activity of other alkyl ether derivatives has been investigated against cancer cells, with some compounds showing selective cytotoxicity. It is important to note that these are general findings for the broader class of alkyl ethers, and dedicated research is required to determine the specific biological profile of this compound.

Industrially, this compound is utilized as a solvent in organic synthesis and analytical chemistry. Its properties also make it suitable for use in the formulation of coatings, adhesives, and cleaning agents.

Conclusion

This compound is a well-characterized ether with established physicochemical properties. Its synthesis is readily achievable in a laboratory setting via the Williamson ether synthesis, a reliable and well-understood reaction. While its industrial applications as a solvent are recognized, the exploration of its specific biological activities remains an area with potential for future research. The information and protocols provided in this guide serve as a valuable resource for scientists and professionals engaged in chemical research and development.

References

- 1. The chemotherapeutic potential of glycol alkyl ethers: structure-activity studies of nine compounds in a Fischer-rat leukemia transplant model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The cytotoxic activity of cyclic imido alkyl ethers, thioethers, sulfoxides, sulfones and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. community.wvu.edu [community.wvu.edu]

- 4. Selective cytotoxic activity of new lipophilic hydroxytyrosol alkyl ether derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Re-evaluation of the mechanism of cytotoxicity of dialkylated lariat ether compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08494H [pubs.rsc.org]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to 1-Propoxyhexane

CAS Number: 53685-78-2

This technical guide provides a comprehensive overview of 1-propoxyhexane, also known as hexyl propyl ether, tailored for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, experimental protocols for its synthesis, and a summary of its known applications and potential biological relevance.

Chemical and Physical Properties

This compound is a colorless liquid and a member of the ether class of organic compounds, characterized by an oxygen atom connected to a propyl and a hexyl group.[1] Its primary use in industrial and research settings is as a solvent due to its chemical stability and ability to dissolve a variety of compounds.[1]

Identifiers and General Properties

| Property | Value | Source |

| CAS Number | 53685-78-2 | [2][3][4][5] |

| Molecular Formula | C₉H₂₀O | [2][3][4][5] |

| Molecular Weight | 144.25 g/mol | [2][3][4] |

| IUPAC Name | This compound | [3] |

| Synonyms | Hexyl propyl ether, n-Hexyl propyl ether | [3][4][5] |

| InChI Key | JLQBXJSLMWXEFL-UHFFFAOYSA-N | [2][3][4] |

| Canonical SMILES | CCCCCCOCCC | [3] |

Physical Properties

| Property | Value | Source |

| Density | 0.786 g/cm³ | [3][5] |

| Boiling Point | 165.4 °C at 760 mmHg | [3][5][6] |

| Melting Point | -68.3 °C (estimate) | [7] |

| Flash Point | 44.6 °C | [3][5][6] |

| Vapor Pressure | 2.47 mmHg at 25 °C | [3][5][6] |

| Refractive Index | 1.41 | [3][5] |

| LogP | 2.99330 |

Synthesis of this compound

The most common and well-established method for synthesizing this compound is the Williamson ether synthesis.[1] This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where an alkoxide ion displaces a halide from an alkyl halide.[8][9]

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established procedures for similar ethers.[10][11] It involves the formation of sodium hexoxide from 1-hexanol (B41254), followed by its reaction with a propyl halide.

Materials and Reagents:

-

1-Hexanol (anhydrous)

-

Sodium metal (Na) or Sodium hydride (NaH)

-

1-Bromopropane (B46711) (or other suitable propyl halide)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Deionized water

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Alkoxide Formation:

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous 1-hexanol to a dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.

-

Add an anhydrous solvent such as THF.

-

Carefully add stoichiometric equivalents of sodium metal (cut into small pieces) or sodium hydride (60% dispersion in mineral oil) portion-wise.

-

Stir the mixture at room temperature until all the sodium has reacted or hydrogen gas evolution ceases.

-

-

Williamson Synthesis:

-

Heat the resulting sodium hexoxide solution to a gentle reflux.

-

Add 1-bromopropane dropwise from the dropping funnel over a period of 30 minutes.

-

Continue to reflux the reaction mixture for 2-4 hours to ensure the reaction goes to completion. The formation of a white precipitate (sodium bromide) will be observed.

-

-

Workup and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully quench the reaction by adding deionized water to dissolve the sodium bromide salt.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation to yield a colorless liquid.

-

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Chemical Reactivity

This compound exhibits chemical reactivity typical of an ether. The ether linkage is generally stable but can undergo cleavage under harsh conditions. The alkyl chains can undergo reactions characteristic of alkanes.

-

Oxidation : Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can oxidize this compound, potentially leading to the formation of aldehydes or carboxylic acids.[1]

-

Reduction : Reduction of ethers is less common but can be achieved under specific conditions to yield alcohols.[1]

-

Substitution : Nucleophilic substitution reactions can occur, particularly in the presence of strong nucleophiles.[1]

General Chemical Reactions Diagram

Caption: General chemical reactions of this compound.

Applications and Biological Relevance

Industrial and Research Applications

The primary application of this compound is as a solvent in various contexts:

-

Organic Synthesis : It serves as a reaction medium due to its ability to dissolve a wide range of nonpolar compounds.[1]

-

Extraction and Purification : Its solvent properties are utilized in the extraction and purification of biological molecules.[1]

-

Industrial Formulations : It is used in the formulation of coatings, adhesives, and cleaning agents.[1]

Biological Activity and Toxicology

There is limited specific toxicological and metabolic data available for this compound. Its mechanism of action in biological systems, when used as a solvent, is primarily through non-covalent interactions such as van der Waals forces and dipole-dipole interactions.[1]

While data on this compound is scarce, the broader class of alkyl ethers, particularly alkylglycerol ethers, has been studied for biological activity. These related compounds are known to be precursors for biologically active molecules like plasmalogens and the platelet-activating factor (PAF).[2] They have also been implicated in the regulation of adipogenesis through the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[2] It is important to note that these activities are associated with structurally different alkyl ethers and may not be directly applicable to this compound.

Conceptual Biological Roles of Related Alkyl Ethers

Caption: Conceptual biological roles of related alkyl ethers.

Conclusion

This compound is a simple acyclic ether with well-defined physical and chemical properties. Its synthesis is straightforward via the Williamson ether synthesis. While it is widely used as a solvent, there is a notable lack of in-depth research into its specific metabolism, toxicology, and potential biological activities. Future research could focus on these areas to provide a more complete profile of this compound, particularly for professionals in drug development and life sciences who may encounter it as a solvent or a synthetic intermediate.

References

- 1. This compound | 53685-78-2 | Benchchem [benchchem.com]

- 2. Alkyl Glycerol Ethers as Adaptogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C9H20O | CID 111844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hexane, 1-propoxy- [webbook.nist.gov]

- 5. This compound | 53685-78-2 [chemnet.com]

- 6. 1-ethoxyhexane - this compound (1:1) | 68937-66-6 [chemnet.com]

- 7. This compound [chembk.com]

- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Propoxyhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physicochemical properties of 1-propoxyhexane, specifically its boiling point and density. The information herein is compiled for use by professionals in research and development, with a focus on presenting clear, actionable data and methodologies.

Physicochemical Data of this compound

This compound, also known as hexyl propyl ether, is an organic compound with the chemical formula C₉H₂₀O. Its physical properties are critical for its handling, application, and purification in a laboratory or industrial setting. The experimentally determined and estimated values for its boiling point and density are summarized below.

| Property | Value | Conditions | Source |

| Boiling Point | 165.4 °C | at 760 mmHg | [1][2] |

| 162.9 °C | (estimate) | [3] | |

| Density | 0.786 g/cm³ | Not Specified | [1] |

| 0.7892 g/cm³ | (estimate) | [3] |

Experimental Protocols for Property Determination

Accurate determination of boiling point and density is fundamental in chemical analysis. The following sections detail standard laboratory protocols for measuring these properties for a liquid organic compound such as this compound.

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[1] Common methods for its determination include the Thiele tube method and distillation.[1][4]

Thiele Tube Method (Micro Method)

This method is advantageous when only a small amount of the sample is available.[4]

-

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating fluid

-

-

Procedure:

-

A few milliliters of this compound are placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid sample.

-

The test tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is placed in a Thiele tube containing mineral oil, with the side arm of the Thiele tube being heated gently.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is stopped, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4]

-

Distillation Method

This method is suitable when a larger volume of the liquid is available and also serves as a purification step.[4]

-

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or sand bath

-

Boiling chips or a magnetic stirrer

-

-

Procedure:

-

At least 5 mL of this compound is placed in the distillation flask along with a few boiling chips.[1][4]

-

The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

The liquid is heated to a gentle boil.

-

The temperature is recorded when it stabilizes as the vapor continuously bathes the thermometer bulb and condensation occurs in the condenser. This stable temperature is the boiling point.[4]

-

It is crucial to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[1][2]

-

Density is defined as the mass of a substance per unit of volume.[5] For liquids, this can be determined using several methods.

Pycnometer or Volumetric Flask Method

This gravimetric method provides high accuracy.

-

Apparatus:

-

Pycnometer or a calibrated volumetric flask

-

Analytical balance

-

-

Procedure:

-

The mass of a clean, dry pycnometer or volumetric flask is accurately measured (m₁).

-

The container is filled with distilled water to the calibration mark, and its mass is measured (m₂). The temperature of the water should be recorded to use the known density of water at that temperature.

-

The container is emptied, dried thoroughly, and then filled with this compound to the calibration mark. Its mass is then measured (m₃).

-

The density of this compound is calculated using the following formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water

-

Hydrometer Method

A hydrometer is a direct-reading instrument for liquid density.[6][7]

-

Apparatus:

-

Hydrometer

-

Graduated cylinder large enough to float the hydrometer

-

-

Procedure:

-

The graduated cylinder is filled with a sufficient amount of this compound to allow the hydrometer to float freely without touching the sides or bottom.

-

The hydrometer is gently lowered into the liquid.

-

The density is read directly from the scale on the hydrometer at the point where the liquid surface meets the stem.

-

Logical Workflow for Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of a liquid sample like this compound.

Caption: Workflow for determining the boiling point and density of a liquid.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. cdn.juniata.edu [cdn.juniata.edu]

- 3. byjus.com [byjus.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 6. quora.com [quora.com]

- 7. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

An In-depth Technical Guide to the Solubility and Polarity of 1-Propoxyhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and polarity of 1-propoxyhexane (also known as hexyl propyl ether), a key diether solvent. Understanding these fundamental properties is crucial for its application in organic synthesis, formulation development, and as a medium for chemical reactions. This document compiles available data, outlines detailed experimental protocols for characterization, and presents a visual representation of the interplay between its polarity and solubility.

Core Properties of this compound

This compound is a colorless liquid with the chemical formula C₉H₂₀O. Its structure, consisting of a propyl group and a hexyl group linked by an ether oxygen, dictates its physicochemical behavior.[1][2] The ether functional group introduces a slight polarity, while the long alkyl chains contribute to its nonpolar character, significantly influencing its solubility profile.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₉H₂₀O | [2] |

| Molecular Weight | 144.25 g/mol | [2] |

| Boiling Point | 162.9°C (estimate) | [3] |

| Density | 0.786 - 0.7892 g/cm³ (estimate) | [3][4] |

| Flash Point | 44.6°C | [4] |

| Predicted LogP | 3.4 | [2] |

| Predicted Water Solubility | Low (inferred from LogP) | Inferred from[2][5] |

| Miscibility with Organics | High with nonpolar solvents | General ether properties |

Polarity of this compound

The polarity of a solvent is a critical factor in its ability to dissolve various compounds and influence reaction pathways. Ethers are generally considered to be weakly polar aprotic solvents.[1] The electronegative oxygen atom in this compound creates a dipole moment, rendering the molecule polar. However, the surrounding nonpolar alkyl chains diminish the overall polarity.

Solubility Profile

The principle of "like dissolves like" is fundamental to predicting the solubility of this compound. Due to its predominantly nonpolar character, it is expected to be readily miscible with other nonpolar and weakly polar organic solvents. Conversely, its solubility in highly polar solvents like water is anticipated to be low. The predicted LogP value of 3.4, which indicates a higher affinity for a lipophilic environment over an aqueous one, supports the expectation of low water solubility.[2][5]

Experimental Protocols

For researchers seeking to determine the precise solubility and polarity of this compound, the following detailed experimental methodologies are recommended.

I. Determination of Aqueous Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a substance in a given solvent.[8][9][10]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of deionized water in a sealed, temperature-controlled vessel (e.g., a glass flask).

-

Agitate the mixture at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or magnetic stirrer can be used for this purpose.[8]

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the mixture to stand undisturbed for a sufficient time (e.g., 24 hours) to ensure complete phase separation.

-

Alternatively, the two phases can be separated more rapidly by centrifugation.

-

-

Quantification:

-

Carefully withdraw an aliquot from the aqueous phase, ensuring no droplets of the undissolved this compound are included.

-

Analyze the concentration of this compound in the aqueous sample using a suitable analytical technique such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the solubility.

-

II. Determination of Miscibility with Organic Solvents

This protocol provides a qualitative and semi-quantitative assessment of the miscibility of this compound with various organic solvents.[11]

Methodology:

-

Visual Miscibility Test:

-

In a series of clear glass test tubes, add a known volume (e.g., 2 mL) of this compound.

-

To each test tube, add an equal volume of a different organic solvent (e.g., ethanol, methanol, acetone, diethyl ether, hexane).

-

Stopper and vigorously shake each test tube for approximately 30 seconds.

-

Allow the mixtures to stand and observe. The formation of a single, clear phase indicates miscibility. The presence of two distinct layers or turbidity indicates immiscibility or partial miscibility.[11]

-

-

Titration to Cloud Point (for partial miscibility):

-

If two liquids are partially miscible, the extent of miscibility can be quantified.

-

Start with a known volume of one liquid and slowly titrate the second liquid while stirring continuously.

-

The point at which the solution becomes turbid (the cloud point) indicates the saturation point. The volume of the titrant added can be used to calculate the solubility at that temperature.

-

Logical Relationship Visualization

The following diagram illustrates the relationship between the molecular structure of this compound, its resulting polarity, and its solubility behavior in different types of solvents.

References

- 1. This compound | 53685-78-2 | Benchchem [benchchem.com]

- 2. This compound | C9H20O | CID 111844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound | CAS#:53685-78-2 | Chemsrc [chemsrc.com]

- 5. acdlabs.com [acdlabs.com]

- 6. Dielectric Constant [macro.lsu.edu]

- 7. Dipole Moment [macro.lsu.edu]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. Miscibility - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide to the Health and Safety of 1-Propoxyhexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information currently available for 1-Propoxyhexane (CAS No. 53685-78-2). The information herein is intended to support risk assessment and ensure safe handling in a laboratory or industrial setting. Due to the limited availability of data specific to this compound, information from structurally similar aliphatic ethers has been included to provide a more complete, albeit extrapolated, safety profile.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a substance is fundamental to its safe handling and use. The properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₂₀O | [1][2] |

| Molar Mass | 144.25 g/mol | [1][2] |

| Appearance | Colorless liquid (presumed) | General ether properties |

| Density | 0.7892 g/cm³ (estimate) | [1] |

| Melting Point | -68.3 °C (estimate) | [1] |

| Boiling Point | 162.9 °C (estimate) | [1] |

| Flash Point | No data available | |

| Solubility | Insoluble in water (presumed) | General ether properties |

| Vapor Pressure | No data available | |

| Refractive Index | 1.4006 (estimate) | [1] |

Toxicological Data

General toxicological information for aliphatic ethers suggests the following:

| Endpoint | Observation | Reference(s) |

| Acute Toxicity (Oral) | No data available for this compound. Generally low for aliphatic ethers. | |

| Acute Toxicity (Dermal) | No data available for this compound. Generally low for aliphatic ethers. | |

| Acute Toxicity (Inhalation) | No data available for this compound. High concentrations of ether vapors can cause narcosis, dizziness, and drowsiness.[3] | |

| Skin Corrosion/Irritation | Prolonged or repeated contact may cause skin irritation and dermatitis due to defatting action. | [3] |

| Serious Eye Damage/Irritation | May cause eye irritation. | |

| Respiratory or Skin Sensitization | No data available to suggest sensitization potential. | |

| Germ Cell Mutagenicity | No data available. | |

| Carcinogenicity | No data available. | |

| Reproductive Toxicity | No data available. | |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation and central nervous system depression.[3] | |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available. | |

| Aspiration Hazard | No data available. |

Hazard Identification and GHS Classification

A definitive Globally Harmonized System (GHS) classification for this compound is not available from the sources reviewed. However, based on the properties of similar aliphatic ethers, a tentative classification can be inferred. The most significant hazard associated with ethers is their flammability.[3]

Tentative GHS Classification:

| Hazard Class | Hazard Category |

| Flammable Liquids | Category 3 or 4 (dependent on flash point) |

Signal Word: Warning or Danger (dependent on final classification)

Hazard Statements:

-

H226: Flammable liquid and vapor.

-

May include statements related to irritation or CNS effects if data becomes available.

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P233: Keep container tightly closed.

-

P240: Ground and bond container and receiving equipment.

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.

-

P242: Use non-sparking tools.

-

P243: Take action to prevent static discharges.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P370+P378: In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish.

-

P403+P235: Store in a well-ventilated place. Keep cool.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not published. However, standardized OECD guidelines are typically followed for such evaluations. Below are generalized methodologies that would be applicable.

Acute Oral Toxicity (Based on OECD Guideline 420: Fixed Dose Procedure)

-

Animal Model: Typically, female rats are used.

-

Dosage: A starting dose of a substance is administered to a single animal. The outcome determines the next dose (higher or lower).

-

Administration: The substance is administered by gavage.

-

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.

-

Endpoint: The test allows for the identification of a dose causing evident toxicity but not mortality, and can be used to estimate the LD50.

In Vitro Cytotoxicity Assay (General Protocol)

-

Cell Line: A relevant cell line (e.g., HepG2 for hepatotoxicity) is cultured.

-

Treatment: Cells are exposed to a range of concentrations of the test substance.

-

Assay: Cell viability is assessed using a method such as the MTT or resazurin (B115843) assay.

-

Analysis: The concentration that causes a 50% reduction in cell viability (IC50) is calculated.

Metabolism and Potential Signaling Pathways

The metabolism of aliphatic ethers is primarily carried out by the cytochrome P450 (CYP450) enzyme system in the liver.[4] The expected metabolic pathway for this compound would involve O-dealkylation.

Proposed Metabolic Pathway of this compound

Caption: Proposed metabolic pathway of this compound.

The toxic effects of ethers are often linked to their metabolites or their physical interaction with cellular membranes. High concentrations of lipophilic compounds like ethers can disrupt membrane fluidity, potentially affecting the function of membrane-bound proteins and ion channels, leading to CNS depression.

Logical Workflow for Assessing Ether Toxicity

Caption: A logical workflow for the toxicological assessment of an ether.

Handling and Storage

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Take precautionary measures against static discharge.

-

Avoid contact with skin and eyes.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Store away from oxidizing agents.

-

Ethers are prone to forming explosive peroxides upon exposure to air and light.[3] Containers should be dated upon receipt and opening, and tested for peroxides periodically, especially before distillation.

Emergency Measures

First Aid:

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Get medical attention immediately.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Fire Fighting:

-

Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Water may be ineffective but can be used to cool fire-exposed containers.

-

Vapors are heavier than air and may travel to a source of ignition and flash back.

Spills:

-

Eliminate all ignition sources.

-

Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

-

Use non-sparking tools.

-

Ventilate the area.

Conclusion

While specific toxicological and safety data for this compound are limited, a conservative approach to handling based on the known hazards of aliphatic ethers is essential. The primary concerns are its flammability and the potential for peroxide formation. In the absence of specific data, it should be treated as a potentially irritating substance with possible CNS depressant effects at high concentrations. Further research is needed to fully characterize the health and safety profile of this compound. All laboratory and industrial activities involving this chemical should be conducted with appropriate engineering controls, personal protective equipment, and emergency preparedness.

References

Methodological & Application

Application Notes and Protocols for 1-Propoxyhexane as a Solvent in Grignard Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone in organic synthesis for the formation of carbon-carbon bonds. The choice of solvent is critical for the successful formation and reaction of the Grignard reagent (RMgX). Ethereal solvents are typically employed due to their ability to solvate and stabilize the organomagnesium species. While diethyl ether and tetrahydrofuran (B95107) (THF) are the most common solvents, their low boiling points can be a limitation for reactions requiring higher temperatures, for instance, with unreactive halides.

1-Propoxyhexane, a high-boiling point ether, presents a viable alternative in such cases. Its physical properties suggest it can serve as an effective medium for Grignard reactions that necessitate elevated temperatures for initiation or completion. These application notes provide a comprehensive overview of the potential use of this compound as a solvent in Grignard reactions, including its properties, a generalized experimental protocol, and safety considerations.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided below, with a comparison to standard Grignard solvents.[1][2][3][4][5][6]

| Property | This compound | Diethyl Ether | Tetrahydrofuran (THF) |

| Molecular Formula | C₉H₂₀O[1][2] | C₄H₁₀O | C₄H₈O |

| Molecular Weight | 144.25 g/mol [1][2] | 74.12 g/mol | 72.11 g/mol |

| Boiling Point | ~163-165 °C[3][4][5] | 34.6 °C | 66 °C |

| Melting Point | ~ -68.3 °C (estimate)[3][6] | -116.3 °C | -108.4 °C |

| Density | ~0.786-0.789 g/cm³[3][4][5] | 0.713 g/cm³ | 0.889 g/cm³ |

| Flash Point | ~44.6 °C[4][5] | -45 °C | -14 °C |

| Solubility in Water | Insoluble | Slightly soluble | Miscible |

Advantages of this compound in Grignard Reactions

-

High Boiling Point: The significantly higher boiling point of this compound allows for reactions to be conducted at elevated temperatures. This can be particularly advantageous for the formation of Grignard reagents from less reactive halides (e.g., aryl chlorides or vinyl chlorides) and for subsequent reactions that have a high activation energy.

-

Increased Reaction Rates: Higher reaction temperatures can lead to increased reaction rates, potentially reducing overall reaction times.

-

Improved Solubility: The larger alkyl chains in this compound may offer improved solubility for certain nonpolar organic substrates and reagents.

-

Chemical Stability: As a linear ether, this compound is chemically stable and aprotic, which is a fundamental requirement for a Grignard solvent.[1]

Experimental Protocols

General Protocol: Synthesis of a Tertiary Alcohol via Grignard Reaction

This protocol describes the formation of a Grignard reagent from an aryl halide and its subsequent reaction with an ester to form a tertiary alcohol, using this compound as the solvent.

Materials:

-

Magnesium turnings

-

Aryl halide (e.g., Bromobenzene)

-

Ester (e.g., Methyl benzoate)

-

Anhydrous this compound

-

Iodine crystal (as an initiator)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Appropriate organic solvents for extraction and purification (e.g., diethyl ether, hexanes)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for workup and purification

Procedure:

-

Apparatus Setup and Preparation:

-

All glassware must be thoroughly dried in an oven (e.g., at 120 °C overnight) and assembled while hot under a stream of inert gas to ensure anhydrous conditions.

-

The three-neck flask is equipped with a magnetic stir bar, a reflux condenser (with a drying tube or inert gas outlet), a dropping funnel, and a stopper.

-

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.2 equivalents) in the reaction flask.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a portion of anhydrous this compound to just cover the magnesium turnings.

-

Prepare a solution of the aryl halide (1.0 equivalent) in anhydrous this compound in the dropping funnel.

-

Add a small amount of the aryl halide solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. Gentle warming may be necessary to initiate the reaction.

-

Once initiated, the formation of the Grignard reagent is exothermic. Add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux. The higher boiling point of this compound will require a higher internal temperature for reflux compared to diethyl ether or THF.

-

After the addition is complete, continue to stir the mixture at a gentle reflux (using the heating mantle) for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with the Ester:

-

Cool the Grignard solution to room temperature.

-

Prepare a solution of the ester (0.5 equivalents, as two equivalents of the Grignard reagent will react) in anhydrous this compound in the dropping funnel.

-

Add the ester solution dropwise to the stirred Grignard reagent. The reaction is typically exothermic and may require cooling with an ice bath to maintain control.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or gently heat to reflux if necessary to drive the reaction to completion. Monitor the reaction progress by a suitable technique (e.g., TLC or GC).

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. This should be done dropwise initially as the reaction can be vigorous.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as recrystallization or column chromatography.

-

Data Presentation: Hypothetical Reaction Parameters

The following table presents a hypothetical comparison of reaction conditions for the synthesis of triphenylmethanol (B194598) from bromobenzene (B47551) and methyl benzoate. The values for this compound are illustrative and would require experimental validation.

| Parameter | Diethyl Ether | Tetrahydrofuran (THF) | This compound (Hypothetical) |

| Grignard Formation Temperature | ~35 °C (reflux) | ~66 °C (reflux) | 80-120 °C |

| Reaction with Ester Temperature | 0 °C to RT | 0 °C to RT | RT to 80 °C |

| Reaction Time | 1-3 hours | 1-3 hours | 0.5-2 hours |

| Expected Yield | Good to Excellent | Good to Excellent | Potentially similar, requires optimization |

Visualizations

Grignard Reaction Workflow

Caption: General workflow for a Grignard reaction.

Logical Relationship of Solvent Properties to Reaction Conditions

Caption: Influence of this compound properties on Grignard reactions.

Safety and Handling

-

Flammability: this compound is a flammable liquid.[4][5] All operations should be conducted in a well-ventilated fume hood, away from sources of ignition.

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources, including water. Strict anhydrous conditions are essential for the success of the reaction.

-

Exothermic Reactions: The formation of the Grignard reagent and its subsequent reaction with carbonyl compounds are often highly exothermic. Appropriate measures for temperature control, such as an ice bath, should be readily available.

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and chemical-resistant gloves, should be worn at all times.

Conclusion

This compound is a promising high-boiling point solvent for Grignard reactions, particularly for applications requiring elevated temperatures. While direct experimental data in the literature is scarce, its physicochemical properties suggest it can be a valuable alternative to traditional lower-boiling ethers. The provided generalized protocol serves as a starting point for researchers, with the understanding that empirical optimization is necessary to achieve desired reaction outcomes. Careful attention to anhydrous techniques and safety precautions is paramount for the successful and safe execution of Grignard reactions using this solvent.

References

Application Notes and Protocols: 1-Propoxyhexane as a Non-Polar Aprotic Solvent in SN2 Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimolecular nucleophilic substitution (SN2) reactions are fundamental transformations in organic synthesis, crucial for the construction of a wide array of molecules, including active pharmaceutical ingredients. The choice of solvent is paramount in directing the outcome and efficiency of these reactions. While polar aprotic solvents are traditionally favored for their ability to solvate the counter-ion of the nucleophile without solvating the nucleophile itself, thereby enhancing its reactivity, the exploration of alternative solvent systems is an ongoing area of research.[1][2] This document provides detailed application notes and protocols for the use of 1-propoxyhexane, a non-polar aprotic solvent, in SN2 reactions.

This compound, an ether with the chemical formula C₉H₂₀O, is a colorless liquid with properties that position it as a non-polar aprotic solvent.[3] While not as polar as conventional SN2 solvents like DMSO or DMF, its ether linkage provides some capacity for dipole-dipole interactions.[3] These application notes will explore the theoretical basis for its use, potential advantages and disadvantages, and provide experimental guidelines for its application in SN2 reactions.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use as a solvent.

| Property | Value | Reference |

| Molecular Formula | C₉H₂₀O | [3][4] |

| Molecular Weight | 144.25 g/mol | [3][4] |

| Boiling Point | 162.9 - 165.4 °C | [5][6][7] |

| Density | ~0.789 g/cm³ | [5][6][8] |

| Melting Point | -68.3 °C (estimate) | [5][7][8] |

| Flash Point | 44.6 °C | [6] |

| Refractive Index | ~1.401 | [5][7][8] |

| CAS Number | 53685-78-2 | [3][4] |

This compound in the Context of SN2 Reactions

SN2 reactions proceed via a concerted mechanism where the nucleophile attacks the substrate from the backside of the leaving group.[9] The reaction rate is dependent on the concentrations of both the substrate and the nucleophile.[10] The solvent plays a critical role by influencing the energy of the reactants and the transition state.

Theoretical Considerations for using this compound:

-

Non-Polar Aprotic Nature: As an ether, this compound lacks acidic protons and is considered aprotic. Its relatively long alkyl chains contribute to its non-polar character. In SN2 reactions, aprotic solvents are generally preferred over protic solvents because protic solvents can solvate and deactivate the nucleophile through hydrogen bonding.[2]

-

Solvation Effects: Polar aprotic solvents are known to accelerate SN2 reactions by solvating the cation of the nucleophile salt while leaving the anion (the nucleophile) relatively "naked" and more reactive.[1][2] In a less polar solvent like this compound, the dissolution of ionic nucleophiles may be limited. However, for reactions involving neutral nucleophiles or where the nucleophile has significant organic character, this compound could be a suitable medium.

-

Potential Advantages:

-

Higher Reaction Temperatures: With a boiling point of approximately 163-165°C, this compound allows for reactions to be conducted at higher temperatures than many common polar aprotic solvents (e.g., acetone, acetonitrile). This can be advantageous for reactions with high activation energies.

-

Simplified Workup: Its low water miscibility can simplify the extraction and purification of non-polar products.

-

Alternative Selectivity: The unique solvent environment provided by this compound might offer different selectivity in reactions with multiple competing pathways.

-

Expected Impact on SN2 Reaction Rates:

Compared to standard polar aprotic solvents, SN2 reactions in this compound are anticipated to proceed at a slower rate. This is primarily due to two factors:

-

Reduced Nucleophile Solvation: The lower polarity of this compound will result in weaker solvation of the cationic counter-ion of the nucleophile, potentially leading to the formation of tight ion pairs where the nucleophile's reactivity is diminished.

-

Lower Transition State Stabilization: The polar transition state of an SN2 reaction is stabilized by polar solvents.[11] The non-polar nature of this compound will offer less stabilization to the transition state, thereby increasing the activation energy of the reaction.

Experimental Protocols

The following are generalized protocols that can be adapted for conducting SN2 reactions using this compound as a solvent. Optimization of reaction conditions (temperature, time, and concentration) is highly recommended for each specific substrate and nucleophile combination.

Protocol 1: General Procedure for the SN2 Reaction of an Alkyl Halide with an Anionic Nucleophile

This protocol is analogous to the Williamson ether synthesis, a classic SN2 reaction.[5][12]

Materials:

-

This compound (anhydrous)

-

Alkyl halide (primary or secondary)

-

Nucleophile salt (e.g., sodium or potassium salt)

-

Phase-transfer catalyst (optional, e.g., tetrabutylammonium (B224687) bromide)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inert gas inlet.

-

Reagent Addition:

-

Under a positive pressure of inert gas, add the nucleophile salt to the flask.

-

If using a phase-transfer catalyst, add it at this stage.

-

Add anhydrous this compound to the flask via a syringe or cannula.

-

-

Heating and Nucleophile Dissolution: Begin stirring and gently heat the mixture to aid in the dissolution of the nucleophile salt. The temperature can be gradually increased.

-

Substrate Addition: Once the desired reaction temperature is reached, add the alkyl halide to the reaction mixture dropwise via a syringe.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup:

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by distillation or column chromatography.

Protocol 2: SN2 Reaction of an Alkyl Halide with a Neutral Nucleophile

Materials:

-

This compound (anhydrous)

-

Alkyl halide (primary or secondary)

-

Neutral nucleophile (e.g., an amine or phosphine)

-

Non-nucleophilic base (if required to scavenge a proton, e.g., a hindered amine)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: Set up the reaction apparatus as described in Protocol 1.

-

Reagent Addition:

-

Under an inert atmosphere, add the alkyl halide and the neutral nucleophile to the reaction flask.

-

Add anhydrous this compound.

-

If a base is required, add it to the mixture.

-

-

Reaction Conditions: Stir the mixture at the desired temperature (from room temperature to reflux, as needed).

-

Monitoring and Workup: Follow the procedures for reaction monitoring and workup as outlined in Protocol 1. The nature of the workup may vary depending on the properties of the product and byproducts.

Visualization of Concepts

SN2 Reaction Pathway

Caption: A simplified diagram of the SN2 reaction mechanism.

Experimental Workflow for SN2 Reaction

Caption: A general workflow for performing an SN2 reaction.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) for this compound before use.

Conclusion

This compound presents an alternative, non-polar aprotic solvent for SN2 reactions. While it is not expected to facilitate the rapid reaction rates observed in more polar aprotic solvents, its high boiling point and unique properties may be advantageous in specific synthetic applications. The provided protocols offer a starting point for the exploration of this compound in this context. Researchers are encouraged to perform thorough optimization studies to determine the ideal conditions for their specific transformations. The use of phase-transfer catalysts may be particularly beneficial in enhancing reaction rates in this solvent system.

References

- 1. webassign.net [webassign.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C9H20O | CID 111844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. This compound | CAS#:53685-78-2 | Chemsrc [chemsrc.com]

- 7. This compound CAS#: 53685-78-2 [m.chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 11. amherst.edu [amherst.edu]

- 12. jk-sci.com [jk-sci.com]

Application Notes and Protocols for the GC-MS Analysis of 1-Propoxyhexane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analysis of 1-Propoxyhexane using Gas Chromatography-Mass Spectrometry (GC-MS). It includes detailed protocols for sample preparation, instrument parameters, and data analysis, designed to ensure accurate and reproducible results.

Introduction

This compound (also known as hexyl propyl ether) is a volatile organic compound (VOC) with the molecular formula C9H20O.[1] Its analysis is crucial in various fields, including environmental monitoring, industrial quality control, and as a potential impurity in pharmaceutical and chemical manufacturing. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical technique for this purpose, offering high sensitivity and selectivity for the separation, identification, and quantification of volatile and semi-volatile compounds.[2] This application note outlines a robust GC-MS method for the analysis of this compound.

Physicochemical Properties of this compound